SARS-CoV-2 3CLpro-IN-13

Description

BenchChem offers high-quality SARS-CoV-2 3CLpro-IN-13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SARS-CoV-2 3CLpro-IN-13 including the price, delivery time, and more detailed information at info@benchchem.com.

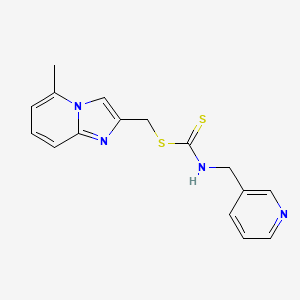

Structure

3D Structure

Properties

IUPAC Name |

(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(pyridin-3-ylmethyl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S2/c1-12-4-2-6-15-19-14(10-20(12)15)11-22-16(21)18-9-13-5-3-7-17-8-13/h2-8,10H,9,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLBJLRRZKJCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of SARS-CoV-2 3CLpro-IN-13: A Technical Overview

An in-depth guide for researchers and drug development professionals on the identification, synthesis, and characterization of a novel dithiocarbamate-based inhibitor of the SARS-CoV-2 main protease.

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A primary target for drug development is the viral 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins required for viral replication.[1][2] Inhibition of 3CLpro effectively halts viral propagation, making it a validated and highly attractive target for antiviral drug design.[1][2]

This technical guide details the discovery and synthesis of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor belonging to a novel class of dithiocarbamates. This compound was identified through a high-throughput screening of over 89,000 small molecules and has demonstrated significant inhibitory activity against SARS-CoV-2 3CLpro and antiviral effects in cellular assays.[1][2]

Discovery and Activity of SARS-CoV-2 3CLpro-IN-13

SARS-CoV-2 3CLpro-IN-13 (designated as compound 1 in the foundational study by Brier et al.) was identified as a promising hit from a large-scale screening campaign.[1][2] Subsequent characterization revealed its potent and selective inhibitory profile.

Quantitative Inhibitory and Antiviral Activity

The inhibitory potency of SARS-CoV-2 3CLpro-IN-13 was determined against the 3CL proteases of several coronaviruses, showcasing its broad-spectrum potential. Furthermore, its antiviral efficacy was confirmed in cell-based assays. The selectivity of the compound was also assessed against related human proteases to evaluate its potential for off-target effects.

| Target | Assay Type | Metric | Value (µM) | Reference |

| SARS-CoV-2 3CLpro | Biochemical | IC50 | 0.021 | [3] |

| hCoV-229E 3CLpro | Biochemical | IC50 | 0.016 | [3] |

| SARS-CoV 3CLpro | Biochemical | IC50 | 0.383 | [3] |

| MERS-CoV 3CLpro | Biochemical | IC50 | 2.00 | [3] |

| SARS-CoV-2 | Antiviral (Cell-based) | EC50 | 1.06 | [3] |

| hCoV-229E | Antiviral (Cell-based) | EC50 | 1.34 | [3] |

| Human Calpain 1 | Biochemical | IC50 | >300 | [3] |

| Human Cathepsin L | Biochemical | IC50 | 122 | [3] |

Synthesis of SARS-CoV-2 3CLpro-IN-13

The synthesis of SARS-CoV-2 3CLpro-IN-13, a dithiocarbamate derivative, is a straightforward process involving the reaction of an amine with carbon disulfide in the presence of a base, followed by alkylation.

General Synthesis Protocol for Dithiocarbamates

The synthesis of dithiocarbamates can be achieved through a one-pot, three-component reaction. This method is highly efficient and atom-economical.[4][5]

-

Formation of the Dithiocarbamate Salt: An appropriate primary or secondary amine is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide, potassium carbonate, or a tertiary amine) in a suitable solvent (e.g., water, ethanol, or a solvent-free system). The base deprotonates the initially formed dithiocarbamic acid to yield the more stable dithiocarbamate salt.[4][5][6]

-

Alkylation: The resulting dithiocarbamate salt is then reacted with an alkylating agent (an alkyl halide) to yield the final S-alkyl dithiocarbamate product.[4][5]

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product is typically purified by column chromatography or recrystallization.[6]

General reaction scheme for the synthesis of dithiocarbamates.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of SARS-CoV-2 3CLpro-IN-13.

Biochemical Assay: FRET-based 3CLpro Inhibition

The inhibitory activity of compounds against 3CLpro is determined using a Förster Resonance Energy Transfer (FRET) based assay. This assay relies on a fluorogenic peptide substrate that contains a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. Cleavage of the substrate by the enzyme results in a measurable increase in fluorescence.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme.

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).[7]

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP).

-

Test compounds dissolved in DMSO.

-

384-well black assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

A solution of the test compound at various concentrations is pre-incubated with the 3CLpro enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the FRET peptide substrate.

-

The fluorescence intensity is monitored kinetically over time (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS).

-

The initial reaction velocities are calculated from the linear phase of the fluorescence increase.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

-

Workflow for the FRET-based 3CLpro inhibition assay.

Antiviral Assay: Cytopathic Effect (CPE) Reduction

The antiviral activity of the compounds is assessed by their ability to protect host cells from the cytopathic effect (CPE) induced by viral infection.

-

Reagents and Materials:

-

Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6 cells).

-

SARS-CoV-2 virus stock of a known titer.

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

-

Test compounds dissolved in DMSO.

-

96-well clear-bottom assay plates.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

Luminescence plate reader.

-

-

Procedure:

-

Host cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cell culture medium is removed, and the cells are treated with serial dilutions of the test compounds for a short period (e.g., 1-2 hours).

-

A suspension of SARS-CoV-2 is added to the wells at a specific multiplicity of infection (MOI).

-

The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[8][9]

-

Cell viability is quantified by adding a reagent that measures ATP content (indicative of live cells) and reading the resulting luminescence signal.

-

EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Workflow for the cytopathic effect (CPE) reduction antiviral assay.

Mechanism of Action

The catalytic mechanism of SARS-CoV-2 3CLpro involves a Cys-His catalytic dyad (Cys145 and His41).[10][11] The catalytic cysteine acts as a nucleophile to attack the carbonyl carbon of the substrate's peptide bond, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the polyprotein.[12]

SARS-CoV-2 3CLpro-IN-13, as a dithiocarbamate, is proposed to act as a covalent inhibitor. The dithiocarbamate moiety can interact with the catalytic cysteine of the 3CLpro active site, forming a covalent bond and thereby irreversibly inactivating the enzyme. This mechanism of action contributes to its potent inhibitory activity.

Simplified signaling pathway of SARS-CoV-2 3CLpro catalytic activity.

Conclusion

SARS-CoV-2 3CLpro-IN-13 represents a significant discovery in the search for novel antiviral agents against coronaviruses. Its potent inhibitory activity, broad-spectrum potential, and novel dithiocarbamate scaffold make it a valuable lead compound for further optimization and development. The detailed experimental protocols provided herein offer a comprehensive guide for researchers aiming to replicate and build upon these findings in the ongoing effort to combat SARS-CoV-2 and future coronavirus threats.

References

- 1. research.pasteur.fr [research.pasteur.fr]

- 2. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of SARS-CoV-2 neutralizing antibody by a pseudotyped virus-based assay | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Measuring SARS-CoV-2 neutralizing antibody activity using pseudotyped and chimeric viruses - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Characterization of SARS-CoV-2 3CLpro Inhibitor: IN-13

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical characteristics of IN-13, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information presented herein is compiled from publicly available research, offering a centralized resource for understanding its inhibitory activity, selectivity, and the methodologies used for its characterization.

Core Data Summary

IN-13, a novel dithiocarbamate, has demonstrated significant inhibitory potential against the SARS-CoV-2 3CLpro, a cysteine protease essential for viral replication.[1][2] Its biochemical profile highlights its potency and selectivity, making it a compound of interest for further antiviral development.

Table 1: In Vitro Inhibitory Activity of IN-13 against Viral Proteases

| Protease Target | Virus Family | IC50 (µM) |

| SARS-CoV-2 3CLpro | Beta-CoV | 0.021 |

| SARS-CoV 3CLpro | Beta-CoV | 0.383 |

| MERS-CoV 3CLpro | Beta-CoV | 2.00 |

| hCoV-229E 3CLpro | Alpha-CoV | 0.016 |

Data sourced from MedChemExpress, citing Brier L, et al.[1][2]

Table 2: Selectivity Profile of IN-13 against Human Cysteine Proteases

| Protease Target | IC50 (µM) |

| SARS-CoV-2 3CLpro | 1.46 |

| Human Calpain 1 | >300 |

| Cathepsin L | 122 |

Data sourced from MedChemExpress, citing Brier L, et al.[1][2]

Table 3: Antiviral Activity of IN-13

| Virus | Cell Line | IC50 (µM) |

| SARS-CoV-2 | Not Specified | 1.06 |

| Human Coronavirus 229E | Not Specified | 1.34 |

Data sourced from MedChemExpress, citing Brier L, et al.[1][2]

Mechanism of Action and Experimental Workflow

The primary mechanism of action for IN-13 is the direct inhibition of the SARS-CoV-2 3CLpro enzyme. This protease is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are crucial for the assembly of the viral replication and transcription complex.[1] By blocking the active site of 3CLpro, IN-13 effectively halts the viral life cycle.

The biochemical characterization of inhibitors like IN-13 typically follows a structured workflow, beginning with high-throughput screening and progressing to detailed enzymatic and biophysical assays to confirm activity and mechanism.

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of IN-13 (referred to as compound 1 in the source literature) and other dithiocarbamates.[1]

SARS-CoV-2 3CLpro FRET-Based Enzymatic Inhibition Assay

This assay is used to determine the in vitro inhibitory potency (IC50) of test compounds against the 3CLpro enzyme. It relies on a Förster Resonance Energy Transfer (FRET) substrate that fluoresces upon cleavage by the enzyme.

Materials:

-

Assay Buffer: 50 mM HEPES, 0.1 mg/mL BSA, 0.01% Triton X-100, 2 mM GSH, pH 7.5.

-

Enzyme: Recombinant SARS-CoV-2 3CLpro.

-

Substrate: Fluorogenic FRET peptide substrate.

-

Test Compound (IN-13): Stock solution in 100% DMSO.

-

Positive Controls: GC-376, Boceprevir.

-

Plates: 384-well, dark, low-binding, low-volume plates.

-

Instrumentation: Acoustic nanodispenser (e.g., Echo Liquid Handler), plate reader capable of fluorescence measurement.

Procedure:

-

Compound Dispensing: Using an acoustic nanodispenser, dispense nanoliter volumes of the test compound (IN-13) from a stock solution (e.g., 10 mM in DMSO) into the 384-well assay plates to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration does not exceed 1%.

-

Enzyme Addition and Pre-incubation: Add the SARS-CoV-2 3CLpro enzyme (final concentration ~15 nM) to each well containing the test compound. Allow the plate to incubate at room temperature for 1 hour to facilitate the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader. Record initial reaction rates.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using a non-linear regression analysis.

-

All experiments should be performed in triplicate.

-

Thermal Shift Assay (TSA) for Direct Binding Confirmation

This biophysical assay confirms the direct interaction between the inhibitor and the target protein by measuring changes in the protein's thermal stability upon ligand binding.

Materials:

-

Assay Buffer: As described above.

-

Protein: Recombinant SARS-CoV-2 3CLpro.

-

Test Compound (IN-13): Stock solution in DMSO.

-

Fluorescent Dye: Protein thermal shift dye.

-

Instrumentation: Real-time PCR instrument capable of performing a thermal melt curve.

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., PCR tube or plate), combine the SARS-CoV-2 3CLpro protein, the protein thermal shift dye, and the test compound (IN-13) or a DMSO control.

-

Thermal Denaturation: Place the samples in the real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.

-

Fluorescence Monitoring: Monitor the changes in fluorescence as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melt curve.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve.

-

Calculate the change in melting temperature (ΔTm) between the protein with the compound and the protein with the DMSO control. A significant positive ΔTm indicates that the compound binds to and stabilizes the protein. The binding of IN-13 resulted in a ΔTm of +14.17 °C, confirming direct interaction with 3CLpro.[1]

-

References

SARS-CoV-2 3CLpro-IN-13: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This document details the quantitative inhibitory data, experimental methodologies, and visual representations of its operational pathways, offering a comprehensive resource for researchers in the field of antiviral drug development.

Core Mechanism of Action

SARS-CoV-2 3CLpro-IN-13, identified as a novel dithiocarbamate, is a potent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for the cleavage of viral polyproteins and subsequent viral replication.[1][2] The primary mechanism of action involves the selective inhibition of this viral cysteine protease.[1]

The 3CLpro enzyme is a cysteine protease that utilizes a Cys-His catalytic dyad to hydrolyze the viral polyprotein at specific sites.[1] Inhibition of this enzyme effectively halts the viral life cycle.[1] SARS-CoV-2 3CLpro-IN-13 has been shown to be a slow-binding inhibitor, suggesting a multi-step binding process.[1]

The inhibitory potency of SARS-CoV-2 3CLpro-IN-13 is significantly diminished in the presence of reducing agents like glutathione (GSH) and tris(hydroxypropyl)phosphine (THP).[1] This suggests that the dithiocarbamate moiety may be involved in a redox-sensitive interaction within the enzyme's active site.

Quantitative Inhibitory Data

The inhibitory activity of SARS-CoV-2 3CLpro-IN-13 has been quantified against various viral proteases and human cysteine proteases, demonstrating its potency and selectivity.

| Target Enzyme | IC50 (µM) |

| Coronavirus 3CL Proteases | |

| hCoV-229E (Alpha-CoV) 3CLpro | 0.016[3] |

| SARS-CoV-2 (Beta-CoV) 3CLpro | 0.021[3] |

| SARS-CoV (Beta-CoV) 3CLpro | 0.383[3] |

| MERS-CoV (Beta-CoV) 3CLpro | 2.00[3] |

| Human Cysteine Proteases | |

| Human Calpain 1 | >300[3] |

| Cathepsin L | 122[3] |

Table 1: Inhibitory Activity of SARS-CoV-2 3CLpro-IN-13 against Viral and Human Proteases. This table summarizes the half-maximal inhibitory concentration (IC50) values of SARS-CoV-2 3CLpro-IN-13 against a panel of coronavirus 3CL proteases and human cysteine proteases, highlighting its potent and selective inhibitory profile.

| Virus | IC50 (µM) |

| SARS-CoV-2 | 1.06[3] |

| Human Coronavirus 229E | 1.34[3] |

Table 2: Antiviral Activity of SARS-CoV-2 3CLpro-IN-13. This table presents the half-maximal inhibitory concentration (IC50) values for the antiviral activity of SARS-CoV-2 3CLpro-IN-13 against SARS-CoV-2 and human coronavirus 229E in cell-based assays.

Experimental Protocols

This section details the key experimental methodologies used to characterize the mechanism of action of SARS-CoV-2 3CLpro-IN-13.

SARS-CoV-2 3CLpro Enzymatic Assay

A Förster Resonance Energy Transfer (FRET)-based assay is employed to measure the enzymatic activity of 3CLpro.[1]

-

Principle: The assay utilizes a fluorogenic substrate, Dabcyl-KTSAVLQ/SGFRKME(Edans), which contains a cleavage site for 3CLpro.[1] In its intact form, the Edans fluorophore is quenched by the Dabcyl quencher. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.

-

Reagents:

-

SARS-CoV-2 3CLpro enzyme

-

FRET substrate: Dabcyl-KTSAVLQ/SGFRKME(Edans)

-

Assay buffer

-

Test compound (SARS-CoV-2 3CLpro-IN-13)

-

-

Procedure:

-

The test compound is pre-incubated with the 3CLpro enzyme in the assay buffer.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antiviral Activity Assay (Cytopathic Effect - CPE Assay)

The antiviral activity is assessed by measuring the ability of the compound to protect cells from virus-induced cell death (cytopathic effect).

-

Principle: Susceptible cell lines (e.g., Vero E6 cells) are infected with SARS-CoV-2 in the presence of the test compound. The viability of the cells is measured after a defined incubation period. A reduction in the cytopathic effect indicates antiviral activity.

-

Reagents:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Cell culture medium

-

Test compound (SARS-CoV-2 3CLpro-IN-13)

-

Cell viability reagent (e.g., Neutral Red)

-

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The cells are treated with serial dilutions of the test compound.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

After incubation for a period sufficient to observe cytopathic effects in the control wells (typically 3-5 days), cell viability is assessed using a suitable method like the Neutral Red uptake assay.

-

EC50 values are determined by plotting the percentage of cell protection against the logarithm of the compound concentration.

-

Visualizing the Mechanism and Workflows

The following diagrams illustrate the mechanism of action of SARS-CoV-2 3CLpro-IN-13 and the experimental workflows.

Caption: Mechanism of SARS-CoV-2 3CLpro Inhibition.

Caption: FRET-based 3CLpro Enzymatic Assay Workflow.

Caption: Antiviral Cytopathic Effect (CPE) Assay Workflow.

References

In Silico Analysis of SARS-CoV-2 3CLpro and IN-13 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the binding interaction between the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) and the potent dithiocarbamate inhibitor, IN-13. The methodologies outlined herein are based on established computational protocols and are supplemented with experimental data from the pivotal study by Brier et al. (2023). This document is intended to serve as a comprehensive resource for researchers engaged in the computational-driven design and analysis of novel antiviral therapeutics targeting SARS-CoV-2.

Quantitative Binding and Activity Data

The following tables summarize the key quantitative data for the inhibitor IN-13 (also referred to as compound 1 in the primary literature) and its analogs, providing a clear comparison of their inhibitory activities against various viral proteases and their selectivity.

| Compound | Target Protease | IC50 (μM) | Reference |

| IN-13 (Compound 1) | SARS-CoV-2 3CLpro | 0.021 | Brier et al., 2023[1] |

| IN-13 (Compound 1) | hCoV-229E 3CLpro | 0.016 | Brier et al., 2023[1] |

| IN-13 (Compound 1) | SARS-CoV 3CLpro | 0.383 | Brier et al., 2023[1] |

| IN-13 (Compound 1) | MERS-CoV 3CLpro | 2.00 | Brier et al., 2023[1] |

| Compound | Target Human Protease | IC50 (μM) | Reference |

| IN-13 (Compound 1) | Human Calpain 1 | >300 | Brier et al., 2023 |

| IN-13 (Compound 1) | Cathepsin L | 122 | Brier et al., 2023 |

| Compound | Virus | Antiviral Activity (EC50, μM) | Reference |

| IN-13 (Compound 1) | SARS-CoV-2 | 1.06 | Brier et al., 2023[1] |

| IN-13 (Compound 1) | Human Coronavirus 229E | 1.34 | Brier et al., 2023[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of IN-13, based on the work of Brier et al. (2023).

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol describes a Förster Resonance Energy Transfer (FRET)-based enzymatic assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate: Dabcyl-KTSAVLQ/SGFRKME(Edans)

-

Assay buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM TCEP

-

Test compounds (e.g., IN-13) dissolved in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of fluorescence measurement (e.g., PHERAstar)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the assay plate, add 2 µL of the compound dilutions to the appropriate wells.

-

Add 10 µL of a solution containing SARS-CoV-2 3CLpro (final concentration of 50 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration of 10 µM) in assay buffer to each well.

-

Immediately start monitoring the fluorescence intensity (excitation at 340 nm, emission at 490 nm) every 60 seconds for 30 minutes at 37°C.

-

The initial velocity of the reaction is determined from the linear phase of the fluorescence increase over time.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

X-ray Crystallography of SARS-CoV-2 3CLpro in Complex with IN-13

This protocol outlines the general steps for determining the co-crystal structure of SARS-CoV-2 3CLpro with an inhibitor.

Procedure:

-

Protein Expression and Purification: Express and purify recombinant SARS-CoV-2 3CLpro to high homogeneity.

-

Crystallization:

-

Screen for initial crystallization conditions of the apo-enzyme using vapor diffusion methods (sitting or hanging drop).

-

Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

-

-

Soaking or Co-crystallization:

-

Soaking: Transfer apo-crystals to a cryoprotectant solution containing a high concentration of the inhibitor (IN-13) for a defined period.

-

Co-crystallization: Mix the purified protein with a molar excess of the inhibitor prior to setting up crystallization trials.

-

-

Data Collection:

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement with a known SARS-CoV-2 3CLpro structure as a search model.

-

Build the inhibitor into the electron density map and refine the structure to obtain the final model.

-

NMR Spectroscopy for Ligand Binding Analysis

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the binding of an inhibitor to SARS-CoV-2 3CLpro.

Procedure:

-

Protein Preparation: Prepare a sample of ¹⁵N-labeled SARS-CoV-2 3CLpro in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

-

¹H-¹⁵N HSQC Spectra Acquisition:

-

Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the apo-protein. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.

-

-

Ligand Titration:

-

Add increasing concentrations of the inhibitor (IN-13) to the protein sample.

-

Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra from the titration series.

-

Analyze the chemical shift perturbations (CSPs) of the protein's amide signals upon ligand addition. Significant CSPs for specific residues indicate that they are in or near the binding site.

-

Cellular Antiviral Activity Assay

This protocol details a cell-based assay to evaluate the antiviral efficacy of a compound against live SARS-CoV-2.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 viral stock

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Test compounds

-

96-well cell culture plates

-

Reagent for quantifying cell viability (e.g., CellTiter-Glo)

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Assess the cytopathic effect (CPE) visually or quantify cell viability using a reagent like CellTiter-Glo.

-

Calculate the percentage of protection for each compound concentration relative to the virus-only control.

-

Determine the EC50 value by fitting the dose-response curve.

In Silico Modeling Workflow

The following section outlines a comprehensive in silico workflow for modeling the binding of IN-13 to SARS-CoV-2 3CLpro. This workflow is a synthesis of established computational drug discovery protocols.

References

An In-depth Technical Guide on the Pharmacokinetics of SARS-CoV-2 3CLpro-IN-13

Disclaimer: As of November 2025, there is no publicly available in vivo pharmacokinetic data for the specific compound SARS-CoV-2 3CLpro-IN-13. This guide summarizes the available in vitro data for this inhibitor and provides a generalized framework for the experimental protocols that would be utilized to determine its pharmacokinetic profile, based on methodologies established for other SARS-CoV-2 3CLpro inhibitors.

Introduction

SARS-CoV-2 3CLpro-IN-13 is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the replication of the virus, making it a prime target for antiviral drug development. Understanding the pharmacokinetics of a potential therapeutic agent like SARS-CoV-2 3CLpro-IN-13 is a critical step in its preclinical and clinical development. This guide provides an overview of its known in vitro activity and outlines the standard experimental procedures for future pharmacokinetic studies.

In Vitro Activity of SARS-CoV-2 3CLpro-IN-13

SARS-CoV-2 3CLpro-IN-13 has demonstrated potent inhibitory activity against the 3CL proteases of several coronaviruses in enzymatic assays, as well as antiviral activity in cell-based assays.[1][2]

Table 1: In Vitro Inhibitory and Antiviral Activity of SARS-CoV-2 3CLpro-IN-13

| Target Enzyme/Virus | Assay Type | IC50 (nM) | Reference |

| SARS-CoV-2 3CLpro | Enzymatic Assay | 21 | [1][2] |

| Human Coronavirus 229E 3CLpro | Enzymatic Assay | 16 | [1] |

| SARS-CoV 3CLpro | Enzymatic Assay | 383 | [1] |

| MERS-CoV 3CLpro | Enzymatic Assay | 2000 | [1] |

| SARS-CoV-2 | Antiviral Assay | 1060 | [1] |

| Human Coronavirus 229E | Antiviral Assay | 1340 | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for the in vitro and in vivo evaluation of a 3CLpro inhibitor like SARS-CoV-2 3CLpro-IN-13.

3.1.1. 3CLpro Enzymatic Inhibition Assay

This assay is designed to determine the concentration of the inhibitor required to reduce the enzymatic activity of 3CLpro by 50% (IC50). A common method is a Förster Resonance Energy Transfer (FRET)-based assay.

-

Principle: A synthetic peptide substrate containing a cleavage site for 3CLpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (SARS-CoV-2 3CLpro-IN-13)

-

Positive control inhibitor (e.g., GC376)

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

Add the 3CLpro enzyme to the wells of the assay plate.

-

Add the diluted test compound or control to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

3.1.2. Antiviral Cell-Based Assay

This assay determines the concentration of the inhibitor required to inhibit viral replication in cultured cells by 50% (EC50).

-

Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the inhibitor. The extent of viral replication is then quantified.

-

Materials:

-

Vero E6 cells (or other susceptible cell lines like Calu-3)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

Test compound (SARS-CoV-2 3CLpro-IN-13)

-

Positive control antiviral (e.g., Remdesivir)

-

Reagents for quantifying viral replication (e.g., RT-qPCR reagents for viral RNA, or reagents for cytopathic effect (CPE) reduction assay or plaque reduction assay).

-

-

Procedure (using RT-qPCR):

-

Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and positive control in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compounds.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, lyse the cells and extract the total RNA.

-

Perform RT-qPCR to quantify the amount of a specific viral gene (e.g., N gene or E gene).

-

Normalize the viral RNA levels to a housekeeping gene.

-

Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.

-

Animal Model: Typically, initial pharmacokinetic studies are conducted in rodents, such as mice or rats.

-

Administration Routes: The compound would be administered via different routes to assess its bioavailability and pharmacokinetic properties. Common routes include intravenous (IV) for 100% bioavailability reference, oral (PO) for assessing oral absorption, and potentially intraperitoneal (IP).

-

Dosing: A suitable formulation of SARS-CoV-2 3CLpro-IN-13 would be prepared. A single dose is administered to each animal.

-

Sample Collection: Blood samples are collected at multiple time points after administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Plasma is separated from the blood samples.

-

Bioanalytical Method: A sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of SARS-CoV-2 3CLpro-IN-13 in the plasma samples.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve (a measure of total drug exposure) |

| t1/2 | Half-life (time taken for the plasma concentration to reduce by half) |

| CL | Clearance (volume of plasma cleared of the drug per unit time) |

| Vd | Volume of distribution (apparent volume into which the drug distributes) |

| F% | Bioavailability (fraction of the administered dose that reaches systemic circulation) |

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Caption: Workflow for determining the IC50 of SARS-CoV-2 3CLpro-IN-13.

Caption: Generalized workflow for an in vivo pharmacokinetic study.

Conclusion

While SARS-CoV-2 3CLpro-IN-13 shows promise as a potent inhibitor of SARS-CoV-2 3CLpro in vitro, its therapeutic potential can only be fully assessed after comprehensive in vivo pharmacokinetic and pharmacodynamic studies. The generalized protocols and workflows presented in this guide provide a roadmap for the necessary future investigations into the ADME properties of this compound. The data from such studies will be crucial for determining appropriate dosing regimens and for advancing SARS-CoV-2 3CLpro-IN-13 as a potential antiviral therapeutic.

References

3CLpro-IN-13: A Deep Dive into Covalent vs. Non-covalent Inhibition of the SARS-CoV-2 Main Protease

For Immediate Release

This technical guide provides an in-depth analysis of 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This document, intended for researchers, scientists, and drug development professionals, elucidates the mechanism of inhibition, presents key quantitative data, and details the experimental protocols used to characterize this compound. 3CLpro-IN-13 has been identified as a dithiocarbamate that acts as a reversible covalent inhibitor of SARS-CoV-2 3CLpro, forming a dithiocarbamate adduct with the catalytic cysteine residue (Cys145).[1]

Quantitative Data Summary

The inhibitory activity of 3CLpro-IN-13 (referred to as compound 1 in the primary literature) has been quantified against 3CLpro from various coronaviruses and assessed for selectivity against human proteases.[2] The following tables summarize these findings.

Table 1: Inhibitory Activity of 3CLpro-IN-13 against Coronavirus 3CL Proteases [2]

| Virus | 3CL Protease Target | IC50 (µM) |

| SARS-CoV-2 (Beta-CoV) | 3CLpro | 0.021 |

| hCoV-229E (Alpha-CoV) | 3CLpro | 0.016 |

| SARS-CoV (Beta-CoV) | 3CLpro | 0.383 |

| MERS-CoV (Beta-CoV) | 3CLpro | 2.00 |

Table 2: Selectivity Profile of 3CLpro-IN-13 against Human Cysteine Proteases [2]

| Protease Target | IC50 (µM) |

| 3CLpro SARS-CoV-2 | 1.46 |

| Human Calpain 1 | >300 |

| Cathepsin L | 122 |

Table 3: Antiviral Activity of 3CLpro-IN-13 [2]

| Virus | Antiviral Activity IC50 (µM) |

| SARS-CoV-2 | 1.06 |

| Human Coronavirus 229E | 1.34 |

Mechanism of Inhibition: Reversible Covalent Modification

3CLpro-IN-13 functions as a reversible covalent inhibitor.[1] This mechanism involves the formation of a covalent bond between the inhibitor and the catalytic Cys145 residue of the 3CLpro active site.[1] Specifically, the dithiocarbamate moiety of 3CLpro-IN-13 is attacked by the thiol group of Cys145, resulting in the formation of a dithiocarbamate adduct.[1]

The reversibility of this covalent bond has been demonstrated through jump dilution assays.[1] In these experiments, pre-incubation of the enzyme with a high concentration of the inhibitor followed by rapid dilution leads to a slow recovery of enzymatic activity, which is characteristic of a reversible covalent interaction.[1] This is because the newly formed dithiocarbamate adduct remains electrophilic and can be hydrolyzed, allowing the enzyme to return to its active state.[1]

Caption: Mechanism of reversible covalent inhibition of 3CLpro by 3CLpro-IN-13.

Experimental Protocols

The characterization of 3CLpro-IN-13 involved several key experimental procedures to determine its inhibitory potency, mechanism of action, and binding mode.

FRET-based Enzyme Inhibition Assay

This assay is used to quantify the inhibitory activity of compounds against 3CLpro.

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 3CLpro.

-

Fluorogenic substrate: Dabcyl-KTSAVLQ/SGFRKME(Edans).[1]

-

Assay buffer.

-

Test compounds (e.g., 3CLpro-IN-13) dissolved in DMSO.

-

384-well plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

A solution of 3CLpro is pre-incubated with varying concentrations of the test compound for a defined period (e.g., 60 minutes) at a specific temperature.[1]

-

The enzymatic reaction is initiated by the addition of the FRET substrate.[1]

-

The fluorescence intensity is monitored over time (e.g., 30 minutes) to measure the initial velocity of the reaction.[1]

-

Positive (enzyme and substrate without inhibitor) and negative (substrate only) controls are included.[1]

-

The percentage of inhibition is calculated relative to the positive control.[1]

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[1]

-

Caption: Workflow for the FRET-based 3CLpro enzyme inhibition assay.

Jump Dilution Assay for Reversibility

This assay distinguishes between reversible and irreversible inhibitors.

-

Procedure:

-

A concentrated solution of 3CLpro is pre-incubated with the inhibitor at a concentration significantly higher than its IC50 (e.g., 10x IC50) for an extended period (e.g., 1 hour).[1]

-

This pre-incubation mixture is then rapidly diluted (e.g., 100-fold) into a solution containing the FRET substrate.[1]

-

The final concentration of the inhibitor after dilution is well below its IC50 (e.g., 0.1x IC50).[1]

-

The enzymatic activity is monitored over time by measuring the fluorescence signal.[1]

-

A recovery of enzyme activity over time indicates reversible inhibition, while no recovery suggests irreversible inhibition.[1]

-

Mass Spectrometry for Covalent Adduct Confirmation

While not explicitly detailed for 3CLpro-IN-13 in the primary reference, mass spectrometry is a standard method to confirm covalent modification of a protein.

-

General Procedure:

-

The target protein (3CLpro) is incubated with the covalent inhibitor.

-

The protein-inhibitor complex is then analyzed by mass spectrometry (e.g., LC-MS).

-

An increase in the molecular weight of the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

-

Further analysis, such as peptide mapping after proteolytic digestion, can identify the specific amino acid residue that has been modified.

-

NMR Spectroscopy and X-ray Crystallography for Binding Mode Analysis

These structural biology techniques provide detailed insights into the interaction between the inhibitor and the enzyme.

-

NMR Spectroscopy: Chemical shift perturbation (CSP) analysis was used to map the binding site of 3CLpro-IN-13 on 3CLpro. The largest CSPs were observed for residues in the S1 pocket of the enzyme's active site, consistent with the binding mode.[1]

-

X-ray Crystallography: The co-crystal structure of 3CLpro with 3CLpro-IN-13 confirmed the formation of a dithiocarbamate adduct with the catalytic Cys145.[1] The pyridine ring of the adduct occupies the S1 pocket and forms hydrogen bonds with His163 and, via a water molecule, with Asn142.[1]

Caption: Workflow for analyzing the binding mode of 3CLpro-IN-13.

Conclusion

3CLpro-IN-13 is a potent and selective reversible covalent inhibitor of SARS-CoV-2 3CLpro. Its dithiocarbamate warhead forms a transient covalent bond with the catalytic Cys145 residue, effectively blocking the enzyme's activity. The detailed characterization of its mechanism of action and binding mode provides a solid foundation for the further development of dithiocarbamate-based antiviral therapeutics.

References

Selectivity Profile of SARS-CoV-2 3CLpro-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SARS-CoV-2 3CLpro-IN-13, a potent inhibitor of the SARS-CoV-2 main protease (3CLpro). The information presented herein is compiled from primary research and is intended to provide researchers and drug development professionals with a detailed understanding of the inhibitor's activity, specificity, and the methodologies used for its characterization.

Core Data Presentation

The inhibitory activity and selectivity of SARS-CoV-2 3CLpro-IN-13 have been quantified against a panel of viral and human proteases. The following tables summarize these findings for clear comparison.

Table 1: Inhibitory Activity against Coronaviral 3CL Proteases

| Protease Target | Virus Family | IC50 (μM) |

| hCoV-229E 3CLpro | Alpha-coronavirus | 0.016[1] |

| SARS-CoV-2 3CLpro | Beta-coronavirus | 0.021[1] |

| SARS-CoV 3CLpro | Beta-coronavirus | 0.383[1] |

| MERS-CoV 3CLpro | Beta-coronavirus | 2.00[1] |

Table 2: Selectivity Profile against Human Cysteine Proteases

| Protease Target | IC50 (μM) |

| SARS-CoV-2 3CLpro | 1.46[1] |

| Human Calpain 1 | >300[1] |

| Human Cathepsin L | 122[1] |

Table 3: Antiviral Activity in Cell-Based Assays

| Virus | Cell Line | IC50 (μM) |

| SARS-CoV-2 | A549-ACE2 | 1.06[1] |

| hCoV-229E | MRC-5 | 1.34[1] |

Mechanism of Action and Inhibition Pathway

SARS-CoV-2 3CLpro is a cysteine protease essential for the viral life cycle. It cleaves the viral polyproteins pp1a and pp1ab at specific sites to release functional non-structural proteins required for viral replication.[2][3][4] The active site of 3CLpro contains a catalytic dyad composed of Cysteine-145 and Histidine-41.[5] SARS-CoV-2 3CLpro-IN-13, a dithiocarbamate, acts as a covalent inhibitor. The electrophilic carbon of the dithiocarbamate moiety is attacked by the nucleophilic sulfur of the active site Cysteine-145, leading to transthiocarbamoylation of the cysteine residue.[5] This covalent modification irreversibly inactivates the enzyme, thereby blocking the viral replication cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used to determine the selectivity profile of SARS-CoV-2 3CLpro-IN-13.

Recombinant 3CL Protease Expression and Purification

The native 3CL proteases from SARS-CoV-2, SARS-CoV, MERS-CoV, and hCoV-229E were recombinantly expressed in Escherichia coli. To ensure proper enzymatic activity, the proteins were expressed with a cleavable N-terminal 6xHis-SUMO tag, which was subsequently removed by SENP2 protease, yielding the native protease with no additional residues.[5]

Enzymatic Inhibition Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET)-based assay is a standard method for measuring protease activity.[6][7]

-

Principle: A peptide substrate containing a fluorophore and a quencher is used. In the intact peptide, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[6]

-

Assay Buffer: A typical buffer composition is 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA. The assay for SARS-CoV-2 3CLpro-IN-13 also included 100 µM glutathione (GSH) and 0.01% Triton X-100.

-

Procedure:

-

The recombinant 3CL protease is pre-incubated with varying concentrations of SARS-CoV-2 3CLpro-IN-13 for 30-60 minutes at room temperature.[5]

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 340 nm and emission at 460 nm for an EDANS/DABCYL pair).[8]

-

The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Selectivity Profiling against Human Proteases

To assess off-target effects, the inhibitory activity of SARS-CoV-2 3CLpro-IN-13 was evaluated against human calpain 1 and cathepsin L.[1]

-

Methodology: Commercially available enzymatic assay kits were used according to the manufacturer's instructions. These assays typically employ a specific fluorogenic substrate for the respective protease.

-

Procedure:

-

The human protease is incubated with a range of concentrations of SARS-CoV-2 3CLpro-IN-13.

-

The specific fluorogenic substrate is added to start the reaction.

-

The change in fluorescence is monitored to determine the enzymatic activity.

-

IC50 values are calculated to quantify the inhibitory potency against these off-target proteases.

-

Antiviral Activity Assay (Cell-Based)

The efficacy of SARS-CoV-2 3CLpro-IN-13 in a cellular context was determined using antiviral assays.

-

Cell Lines: A549 cells stably expressing human ACE2 (A549-ACE2) for SARS-CoV-2 and MRC-5 lung fibroblasts for hCoV-229E were used.[1]

-

Procedure:

-

Cells are seeded in multi-well plates and incubated.

-

The cells are then treated with serial dilutions of SARS-CoV-2 3CLpro-IN-13.

-

Following a short incubation period, the cells are infected with either SARS-CoV-2 or hCoV-229E.

-

After an incubation period (e.g., 48-72 hours), the cytopathic effect (CPE) of the virus is evaluated.

-

Cell viability is quantified using a suitable method, such as the CellTiter-Glo luminescent cell viability assay.

-

IC50 values are calculated as the concentration of the inhibitor that protects 50% of the cells from virus-induced CPE.

-

Experimental Workflow for Selectivity Profiling

The systematic evaluation of a compound's selectivity is a critical step in drug development. The following diagram illustrates a generalized workflow for the selectivity profiling of a protease inhibitor.

References

- 1. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling protease activities with dynamic proteomics workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Initial Structure-Activity Relationship (SAR) Studies of 3CLpro Inhibitors: Featuring 3CLpro-IN-13

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles and methodologies for conducting initial structure-activity relationship (SAR) studies on inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical target for antiviral drug development. While presenting a framework applicable to any novel inhibitor series, this document uses the potent inhibitor SARS-CoV-2 3CLpro-IN-13 as a reference case study to contextualize data and experimental approaches.

The 3CL protease (also known as Mpro) is a cysteine protease essential for processing viral polyproteins, making it an attractive target for therapeutic intervention.[1][2] Understanding the relationship between the chemical structure of an inhibitor and its biological activity is paramount for optimizing lead compounds into viable drug candidates.

Data Presentation: Quantitative Analysis of Inhibitor Potency and Selectivity

A systematic SAR study begins with the precise measurement of an inhibitor's potency against its target enzyme and its antiviral efficacy in a cellular context. The data for the reference compound, 3CLpro-IN-13, is summarized below, serving as a template for the comparative analysis of analog series.

Table 1: Enzymatic Inhibition Profile of SARS-CoV-2 3CLpro-IN-13 [3]

| Target Protease | Virus Family | IC50 (µM) |

| SARS-CoV-2 3CLpro | Beta-CoV | 0.021 |

| hCoV-229E 3CLpro | Alpha-CoV | 0.016 |

| SARS-CoV 3CLpro | Beta-CoV | 0.383 |

| MERS-CoV 3CLpro | Beta-CoV | 2.00 |

Table 2: Selectivity and Antiviral Activity of SARS-CoV-2 3CLpro-IN-13 [3]

| Target / Virus | Assay Type | IC50 (µM) |

| Human Calpain 1 | Enzymatic | >300 |

| Human Cathepsin L | Enzymatic | 122 |

| SARS-CoV-2 | Antiviral Cell-Based | 1.06 |

| Human Coronavirus 229E | Antiviral Cell-Based | 1.34 |

Initial SAR analysis of 3CLpro-IN-13 analogs would involve synthesizing derivatives with modifications at key positions and populating similar tables with their corresponding IC50 values. This allows researchers to deduce which structural motifs are critical for potent and selective inhibition.

Core Signaling and Catalytic Pathways

Understanding the target's mechanism is fundamental to inhibitor design. 3CLpro functions as a cysteine protease utilizing a Cys-His catalytic dyad. Inhibitors are often designed to interact with this dyad, either non-covalently or by forming a covalent bond with the catalytic cysteine.

Caption: Catalytic mechanism of the 3CL protease.

Experimental Protocols & Methodologies

Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies. Below are standard methodologies for inhibitor synthesis and evaluation.

Many covalent 3CLpro inhibitors can be synthesized using multi-component reactions like the Ugi reaction, which allows for rapid diversification of analogs.[4]

Caption: General workflow for Ugi reaction synthesis.

Protocol:

-

Mixing: To a solution of the aldehyde (1.0 eq.) in methanol (0.2 M), add the amine (1.0 eq.), carboxylic acid (1.0 eq.), and isocyanide (1.0 eq.).

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to determine the IC50 of inhibitors against purified 3CLpro. The assay measures the cleavage of a fluorogenic substrate.

Protocol:

-

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA.

-

Enzyme: Purified recombinant SARS-CoV-2 3CLpro (e.g., 100 nM final concentration).

-

Substrate: FRET-compatible peptide substrate with a fluorophore and a quencher.

-

Inhibitor: Test compounds (e.g., 3CLpro-IN-13 analogs) in a dilution series.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, inhibitor dilution, and enzyme solution.

-

Incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Evaluating inhibitors in a cellular context is crucial to confirm their ability to cross cell membranes and inhibit viral replication in a more physiologically relevant environment.

Caption: Logical flow of a cell-based antiviral assay.

Protocol (Example using Cytopathic Effect - CPE):

-

Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds.

-

Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

CPE Assessment: Measure the virus-induced cytopathic effect (CPE). This can be quantified by staining viable cells with crystal violet.

-

Data Analysis: Quantify the absorbance to determine the percentage of cell survival. Calculate the IC50 (or EC50) value, which is the concentration of the compound that inhibits the viral CPE by 50%. A parallel cytotoxicity assay (without virus) should be run to determine the CC50.

By systematically applying these methodologies, researchers can effectively delineate the structure-activity relationships of novel 3CLpro inhibitor series, paving the way for the rational design of potent and safe antiviral therapeutics.

References

- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2 3CLpro-IN-13 is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the replication of the virus, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins.[3][4][5] The inhibition of 3CLpro blocks the viral life cycle, making it a prime target for antiviral drug development.[3][4][5] SARS-CoV-2 3CLpro-IN-13 has demonstrated significant inhibitory activity against the 3CLpro enzyme and antiviral effects in cell-based assays.[1]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of SARS-CoV-2 3CLpro-IN-13 and other potential inhibitors. The protocols include a biochemical fluorescence resonance energy transfer (FRET) assay and a cell-based reporter assay.

Quantitative Data Summary

The inhibitory activity of SARS-CoV-2 3CLpro-IN-13 has been characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of 3CL Proteases by SARS-CoV-2 3CLpro-IN-13

| Target Protease | Organism/Virus | IC50 (nM) |

| 3CLpro | SARS-CoV-2 | 21[1] |

| 3CLpro | hCoV-229E (Alpha-CoV) | 16 |

| 3CLpro | SARS-CoV (Beta-CoV) | 383 |

| 3CLpro | MERS-CoV (Beta-CoV) | 2000 |

Table 2: Antiviral Activity of SARS-CoV-2 3CLpro-IN-13

| Virus | Cell Line | IC50 (µM) |

| SARS-CoV-2 | Not specified | 1.06[1] |

| Human coronavirus 229E | Not specified | 1.34[1] |

Table 3: Selectivity Profile of SARS-CoV-2 3CLpro-IN-13 against Human Cysteine Proteases

| Protease | IC50 (µM) |

| Human Calpain 1 | >300 |

| Cathepsin L | 122 |

Signaling Pathway and Mechanism of Action

The 3CL protease of SARS-CoV-2 is a cysteine protease that functions as a homodimer.[6] It possesses a Cys-His catalytic dyad (Cys145 and His41) in its active site.[6][7] The enzyme is essential for processing viral polyproteins translated from the viral RNA genome.[4][8] Specifically, 3CLpro cleaves the polyprotein at multiple sites to release non-structural proteins that are vital for viral replication and assembly.[3][4] By inhibiting 3CLpro, compounds like SARS-CoV-2 3CLpro-IN-13 block this crucial step in the viral life cycle.[5]

Caption: Inhibition of SARS-CoV-2 3CLpro by SARS-CoV-2 3CLpro-IN-13 blocks polyprotein processing.

Experimental Protocols

Biochemical FRET-based Assay for 3CLpro Activity

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of SARS-CoV-2 3CLpro and determine the potency of inhibitors. The assay utilizes a fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.[3]

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

Fluorogenic peptide substrate (e.g., Dabcyl-TSAVLQSGFRK-E(EDANS))

-

Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA

-

SARS-CoV-2 3CLpro-IN-13 or other test compounds

-

DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of SARS-CoV-2 3CLpro-IN-13 in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to create a concentration gradient. The final DMSO concentration in the assay should be kept below 1%.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant SARS-CoV-2 3CLpro enzyme to the desired concentration (e.g., 50 nM) in assay buffer.

-

Dilute the fluorogenic peptide substrate to the desired concentration (e.g., 15 µM) in assay buffer.

-

-

Assay Protocol:

-

Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with assay buffer and DMSO as negative and positive controls, respectively.

-

Add 10 µL of the diluted 3CLpro enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the diluted substrate solution to each well.

-

Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at time zero using a fluorescence plate reader.

-

Continue to monitor the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence intensity versus time).

-

Normalize the reaction rates to the positive control (DMSO) to determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the FRET-based 3CLpro inhibition assay.

Cell-Based Split-GFP Reporter Assay for 3CLpro Activity

This protocol outlines a cell-based assay using a split green fluorescent protein (GFP) system to monitor the activity of SARS-CoV-2 3CLpro within living cells.[9] The reporter system consists of two non-fluorescent GFP fragments linked by a peptide sequence that is a substrate for 3CLpro. When 3CLpro is active, it cleaves the linker, preventing the reconstitution of a functional GFP molecule. In the presence of a 3CLpro inhibitor, the linker remains intact, allowing the GFP fragments to assemble and produce a fluorescent signal.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid encoding the split-GFP reporter with a 3CLpro cleavage site

-

Expression plasmid for SARS-CoV-2 3CLpro

-

Transfection reagent

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

SARS-CoV-2 3CLpro-IN-13 or other test compounds

-

DMSO

-

96-well clear-bottom black plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the cells at 37°C in a 5% CO2 incubator overnight.

-

-

Transfection:

-

Co-transfect the cells with the split-GFP reporter plasmid and the SARS-CoV-2 3CLpro expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

As a negative control, transfect cells with the reporter plasmid only.

-

Incubate the cells for 4-6 hours.

-

-

Compound Treatment:

-

Remove the transfection medium and replace it with fresh complete medium containing serial dilutions of SARS-CoV-2 3CLpro-IN-13 or other test compounds.

-

Include a vehicle control (DMSO) and a no-protease control.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Fluorescence Measurement:

-

Measure the GFP fluorescence using a fluorescence microscope or a plate reader (e.g., Excitation: 488 nm, Emission: 510 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Normalize the fluorescence intensity of the compound-treated wells to the vehicle control to calculate the percent inhibition of 3CLpro activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Caption: Workflow for the cell-based split-GFP reporter assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SARS-CoV-2 3CLpro-IN-13 - Immunomart [immunomart.org]

- 3. reframeDB [reframedb.org]

- 4. Screening potential FDA-approved inhibitors of the SARS-CoV-2 major protease 3CLpro through high-throughput virtual screening and molecular dynamics simulation | Aging [aging-us.com]

- 5. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 9. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assay for Evaluating SARS-CoV-2 3CLpro Inhibitor IN-13

For Researchers, Scientists, and Drug Development Professionals

Abstract

The main protease of SARS-CoV-2, 3CLpro (or Mpro), is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] This document provides detailed protocols for a cell-based reporter assay to determine the intracellular efficacy of 3CLpro inhibitors, using IN-13 as a case study. Additionally, a standard protocol for assessing compound cytotoxicity is included to enable the determination of the selectivity index, a critical parameter in drug development.

Introduction

The SARS-CoV-2 pandemic has highlighted the urgent need for effective antiviral therapeutics. The virus's 3C-like protease (3CLpro) is responsible for cleaving the viral polyproteins into functional non-structural proteins, a crucial step in the viral life cycle.[3] Its conservation across coronaviruses and the absence of a close human homolog make it an attractive and safe drug target.[2]

IN-13 is a potent inhibitor of the SARS-CoV-2 3CLpro. While in-vitro enzymatic assays confirm direct inhibition, cell-based assays are crucial for evaluating a compound's performance in a biological context. These assays provide insights into cell permeability, potential cytotoxicity, and true antiviral activity within the host cell.[4][5] This note describes a robust cell-based reporter assay that can be conducted at Biosafety Level 2 (BSL-2), providing a safer and more accessible alternative to assays requiring live virus.[4][6][7]

Mechanism of 3CLpro Inhibition

Upon entering a host cell, the SARS-CoV-2 RNA is translated into two large polyproteins, pp1a and pp1ab. The 3CLpro enzyme is responsible for making multiple cleavages in these polyproteins to release functional viral proteins required for replication.[1] 3CLpro inhibitors, such as IN-13, are designed to bind to the active site of the enzyme, blocking this cleavage process and thereby halting viral replication.[3]

References

- 1. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Application Note: FRET-Based Enzymatic Assay for 3CLpro IC50 Determination

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the replication of many viruses, including coronaviruses.[1][2] It functions by cleaving viral polyproteins at specific sites to release functional non-structural proteins required for the viral life cycle.[2][3] This indispensable role makes 3CLpro a prime target for the development of antiviral therapeutics.[2][4]

This document outlines a robust protocol for determining the half-maximal inhibitory concentration (IC50) of test compounds, such as 3CLpro-IN-13, against 3CLpro using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.

The assay principle relies on a synthetic peptide substrate that contains a fluorophore and a quencher moiety at its termini, separated by the 3CLpro cleavage sequence. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by an active 3CLpro enzyme, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor, the IC50 value can be accurately determined.[5][6][7]

The Role of 3CLpro in Viral Replication

3CLpro is a key enzyme in the viral replication process. After the virus enters a host cell, its RNA genome is translated into large polyproteins (pp1a and pp1ab). 3CLpro is responsible for cleaving these polyproteins at no fewer than 11 distinct sites to generate mature non-structural proteins (NSPs).[2][3] These NSPs assemble into the replicase-transcriptase complex (RTC), the machinery that replicates the viral genome. Inhibition of 3CLpro halts this maturation process, thereby blocking viral replication.

Materials and Reagents

-

Enzyme: Recombinant 3CLpro (SARS-CoV-2 or other)

-

Substrate: FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKM-Edans or Ac-Abu-Tle-Leu-Gln-ACC). The optimal choice depends on the specific 3CLpro enzyme and available detection instrumentation.

-

Test Compound: 3CLpro inhibitor (e.g., 3CLpro-IN-13), dissolved in 100% DMSO.

-

Positive Control: A known 3CLpro inhibitor (e.g., GC376).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[4] Before use, add Dithiothreitol (DTT) to a final concentration of 1-2 mM.[8]

-

Plates: Black, flat-bottom 96-well or 384-well microplates (low-binding).

-

Instrumentation: Fluorescence microplate reader capable of kinetic measurements with appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em 340/490 nm for Edans/Dabcyl).[5]

Experimental Protocol

This protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates.

Reagent Preparation

-

Assay Buffer: Prepare the buffer base (Tris-HCl, NaCl, EDTA) and store at 4°C. On the day of the experiment, add fresh DTT from a stock solution.

-

3CLpro Enzyme Solution: Dilute the 3CLpro stock to the desired working concentration (e.g., 50 nM final concentration) in cold assay buffer.[4] Keep on ice.

-

FRET Substrate Solution: Dilute the FRET substrate stock to the desired working concentration (e.g., 10-20 µM final concentration) in assay buffer. Protect from light.

-

Test Compound Plate: Prepare a serial dilution of the test inhibitor (e.g., 3CLpro-IN-13) in 100% DMSO. A typical starting concentration for the dilution series is 1-10 mM. Then, dilute these DMSO stocks into the assay buffer to create the final working solutions for the assay. The final DMSO concentration in the reaction well should not exceed 1%.

Assay Procedure

-

Dispense Reagents:

-

To each well of a black 96-well plate, add 50 µL of assay buffer.

-

Add 1 µL of the serially diluted test compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the appropriate wells.

-

Add 25 µL of the diluted 3CLpro enzyme solution to all wells.

-

-

Pre-incubation: Mix gently by shaking the plate for 30 seconds. Incubate the plate at room temperature (or 37°C) for 15-60 minutes to allow the inhibitor to bind to the enzyme.[1][9]

-

Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the diluted FRET substrate solution to each well. The total reaction volume is now 101 µL.

-

Data Acquisition: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically (e.g., one reading per minute for 15-30 minutes).

Data Analysis

-